Methyl 2-(morpholin-4-yl)-5-sulfamoylbenzoate
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Overview
Description
Methyl 2-(morpholin-4-yl)-5-sulfamoylbenzoate is a chemical compound that features a morpholine ring, a sulfamoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(morpholin-4-yl)-5-sulfamoylbenzoate typically involves the reaction of 2-(morpholin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The sulfamoyl group can be introduced through a sulfonation reaction using chlorosulfonic acid followed by neutralization with ammonia or a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability. The process typically includes steps such as esterification, sulfonation, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or sulfonamides.
Scientific Research Applications
Methyl 2-(morpholin-4-yl)-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-(morpholin-4-yl)-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(morpholin-4-yl)benzoate
- Methyl 2-(morpholin-4-yl)-5-nitrobenzoate
- Methyl 2-(morpholin-4-yl)-4-sulfamoylbenzoate
Uniqueness
Methyl 2-(morpholin-4-yl)-5-sulfamoylbenzoate is unique due to the presence of both the morpholine ring and the sulfamoyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
65194-62-9 |
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Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-sulfamoylbenzoate |
InChI |
InChI=1S/C12H16N2O5S/c1-18-12(15)10-8-9(20(13,16)17)2-3-11(10)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H2,13,16,17) |
InChI Key |
RVOBHMSAFABAQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)N2CCOCC2 |
Origin of Product |
United States |
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